

Taiwanhomoflavone B: A Technical Guide to Its Natural Source and Isolation

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Compound of Interest

Compound Name: *Taiwanhomoflavone B*

Cat. No.: *B15594378*

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Abstract

Taiwanhomoflavone B is a C-methylated biflavone, a class of polyphenolic compounds known for their diverse biological activities. This document provides a comprehensive overview of the known natural source of **Taiwanhomoflavone B**, its isolation, and its reported cytotoxic effects. Due to the limited public availability of the full-text research article describing its initial isolation, a detailed, verbatim experimental protocol cannot be provided. However, this guide furnishes a representative methodology for the isolation of biflavonoids from its natural source, based on established phytochemical techniques. Furthermore, quantitative data regarding its biological activity is presented, and key processes are visualized using structured diagrams.

Natural Source

Taiwanhomoflavone B has been isolated from the twigs of *Cephalotaxus wilsoniana*, a plant species native to Taiwan. This evergreen shrub belongs to the family Cephalotaxaceae and is known to produce a variety of bioactive secondary metabolites, including other flavonoids and alkaloids.

Isolation of Taiwanhomoflavone B

While the complete, detailed experimental protocol for the isolation of **Taiwanhomoflavone B** from its original publication is not publicly accessible, a general and representative procedure

for the isolation of biflavonoids from *Cephalotaxus* species can be outlined. This process typically involves solvent extraction followed by chromatographic separation.

Representative Experimental Protocol

2.1.1. Plant Material Collection and Preparation:

- Fresh twigs of *Cephalotaxus wilsoniana* are collected and authenticated.
- The plant material is air-dried in the shade and then ground into a coarse powder to increase the surface area for extraction.

2.1.2. Extraction:

- The powdered plant material is subjected to exhaustive extraction with an organic solvent, typically ethanol or methanol, at room temperature.
- The extraction is usually carried out by maceration or Soxhlet extraction over several days to ensure the complete percolation of the solvent through the plant material.
- The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

2.1.3. Solvent Partitioning:

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- This step aims to separate compounds based on their polarity, with biflavonoids typically concentrating in the ethyl acetate fraction.

2.1.4. Chromatographic Purification:

- The ethyl acetate fraction is subjected to column chromatography over silica gel.
- The column is eluted with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).

- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
- Fractions rich in **Taiwanhomoflavone B** are pooled and further purified using preparative high-performance liquid chromatography (HPLC) or Sephadex LH-20 column chromatography to yield the pure compound.

2.1.5. Structure Elucidation:

- The structure of the isolated pure compound is then elucidated using various spectroscopic techniques, including ^1H -NMR, ^{13}C -NMR, and mass spectrometry.

Quantitative Data

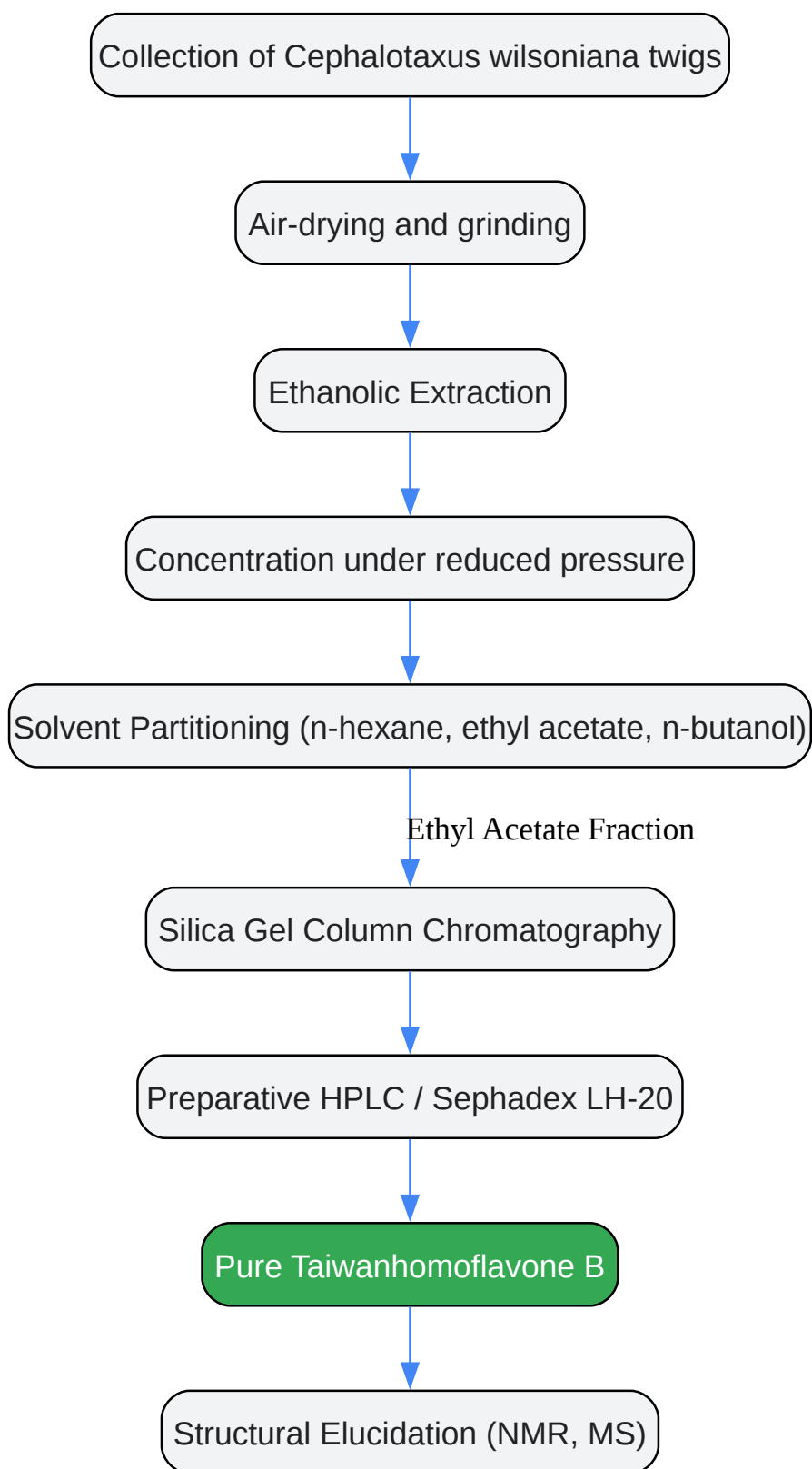
The following table summarizes the reported cytotoxic activity of **Taiwanhomoflavone B** against two human cancer cell lines.

Cell Line	Cancer Type	ED ₅₀ (µg/mL)
KB	Oral Epidermoid Carcinoma	3.8
Hepa-3B	Hepatoma	3.5

ED₅₀ represents the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

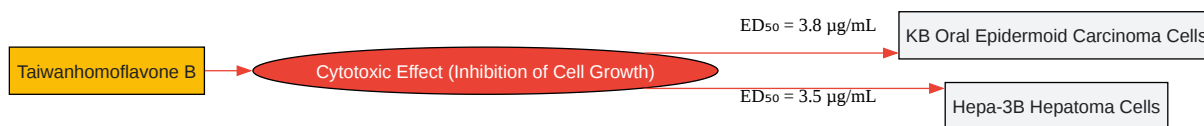
Experimental Workflow



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Representative workflow for the isolation of **Taiwanhomoflavone B**.

Biological Activity



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Cytotoxic activity of **Taiwanhomoflavone B** on cancer cell lines.

Conclusion

Taiwanhomoflavone B, a C-methylated biflavone isolated from *Cephalotaxus wilsoniana*, demonstrates notable cytotoxic activity against human cancer cell lines. While a detailed, step-by-step isolation protocol from the original literature remains elusive in the public domain, the representative methodology provided herein offers a solid foundation for researchers aiming to isolate this and similar compounds. The presented quantitative data on its biological activity underscores its potential as a lead compound in drug discovery and development. Further research is warranted to fully elucidate its mechanism of action and explore its therapeutic potential.

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